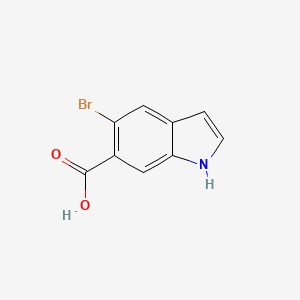

5-Bromo-1H-indole-6-carboxylic acid

Description

Significance of the Indole (B1671886) Nucleus in Organic and Medicinal Chemistry

The indole nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone in the fields of organic and medicinal chemistry. researchgate.netnih.govbiosynth.combohrium.com This aromatic heterocyclic scaffold is not merely a synthetic curiosity but is a recurring motif in a vast number of natural products and biologically active molecules. researchgate.netnih.govbohrium.com Its prevalence is underscored by its presence in the essential amino acid tryptophan, the neurotransmitter serotonin (B10506), and a multitude of alkaloids with pronounced pharmacological effects. nih.govnih.gov

The indole scaffold's importance is further cemented by its role as a "privileged structure" in drug discovery. nih.govnih.govresearchgate.net This concept refers to molecular frameworks that can bind to multiple, diverse biological targets, thereby serving as a versatile template for the design of new therapeutic agents. nih.govnih.govresearchgate.netufrj.brrsc.org The unique electronic properties and the ability of the indole nitrogen to participate in hydrogen bonding contribute to its capacity to interact with a wide range of proteins and enzymes. researchgate.netnih.gov Consequently, indole derivatives have been successfully developed into drugs for treating a spectrum of conditions, including cancer, inflammation, and infections. researchgate.netnih.gov

Overview of Brominated Indole Scaffolds as Privileged Structures

The strategic introduction of bromine atoms onto the indole scaffold can significantly modulate the biological activity and physicochemical properties of the parent molecule. Brominated indole scaffolds are considered privileged structures in their own right, offering several advantages in medicinal chemistry. The presence of a bromine atom can enhance a compound's binding affinity to its target protein through halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition.

Furthermore, bromination can influence a molecule's metabolic stability and lipophilicity, which are critical parameters for drug efficacy. The targeted placement of bromine can block sites of metabolic degradation, thereby prolonging the compound's duration of action. The synthesis of various brominated indole derivatives has led to the discovery of potent inhibitors of key enzymes and modulators of receptor activity. For instance, derivatives of 6-bromoindole (B116670) have been investigated as inhibitors of bacterial cystathionine (B15957) γ-lyase (bCSE), an enzyme involved in bacterial defense mechanisms. nih.gov

Positioning of 5-Bromo-1H-indole-6-carboxylic Acid within Indole-Based Compound Classes

5-Bromo-1H-indole-6-carboxylic acid belongs to the family of halogenated indole carboxylic acids. achemblock.com Its structure is characterized by a bromine atom at the 5-position and a carboxylic acid group at the 6-position of the indole ring. This specific arrangement of substituents confers distinct chemical reactivity and potential for further functionalization.

The presence of both a halogen and a carboxylic acid group makes it a versatile building block in organic synthesis. The carboxylic acid moiety can be readily converted into a variety of other functional groups, such as esters, amides, and alcohols, allowing for the creation of diverse libraries of compounds for biological screening. The bromine atom, in addition to influencing the electronic properties of the indole ring, provides a handle for cross-coupling reactions, enabling the introduction of a wide range of substituents to further explore the structure-activity relationships of its derivatives.

Historical Trajectory and Evolution of Research on Indole-Containing Compounds

The history of indole chemistry dates back to 1866, when Adolf von Baeyer first synthesized indole from oxindole. nih.gov A major breakthrough in the synthesis of substituted indoles came in 1883 with the development of the Fischer indole synthesis by Emil Fischer, a method that remains widely used today. wikipedia.org Early research was driven by the discovery of indole in natural sources like coal tar and flowers, and its identification as a core component of important biological molecules. biosynth.com

The recognition of the therapeutic potential of indole-containing compounds, such as the anti-inflammatory drug indomethacin (B1671933) and the anti-cancer agents vincristine (B1662923) and vinblastine, spurred a massive wave of research in the 20th century. nih.govnih.gov This led to the development of numerous synthetic methodologies and the exploration of a vast chemical space around the indole scaffold. nih.govwikipedia.org The evolution of analytical techniques has further accelerated the pace of discovery, allowing for the detailed characterization and biological evaluation of novel indole derivatives. ijpsr.com Modern research continues to build on this rich history, employing advanced synthetic strategies and computational tools to design and discover new indole-based compounds with improved efficacy and selectivity for a wide range of therapeutic targets. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1H-indole-6-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c10-7-3-5-1-2-11-8(5)4-6(7)9(12)13/h1-4,11H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZDAYIRBVQRKRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=C(C=C21)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301293502 | |

| Record name | 5-Bromo-1H-indole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301293502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227269-44-4 | |

| Record name | 5-Bromo-1H-indole-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227269-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1H-indole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301293502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Derivatization Strategies and Functionalization of the 5 Bromo 1h Indole 6 Carboxylic Acid Scaffold

Modification at the Indole (B1671886) Nitrogen (N1) Position

The nitrogen atom of the indole ring (N1) is a common site for modification, offering a convenient handle to introduce diverse substituents and modulate the physicochemical and pharmacological properties of the parent molecule.

N-Alkylation and N-Acylation Reactions

N-alkylation of the indole core is a fundamental strategy to introduce alkyl or substituted alkyl groups at the N1 position. Classical methods often involve the use of a base, such as sodium hydride (NaH), in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by the addition of an alkyl halide. rsc.org This approach has been successfully applied to related 6-bromoindole (B116670) systems, for instance, in the synthesis of inhibitors of bacterial cystathionine (B15957) γ-lyase. nih.gov In one study, 6-bromoindole was treated with NaH in dry DMF, followed by the addition of methyl bromoacetate (B1195939) to yield methyl 2-(6-bromo-1H-indol-1-yl)acetate. nih.gov Similarly, reaction with methyl 5-(chloromethyl)-2-methylfuran-3-carboxylate under similar conditions afforded the corresponding N-substituted furan (B31954) derivative. nih.gov

N-acylation provides another avenue for functionalization, introducing an acyl group that can alter the electronic properties and hydrogen bonding capabilities of the indole nitrogen. While specific examples for 5-bromo-1H-indole-6-carboxylic acid are not detailed in the provided context, the general principles of N-acylation are well-established in indole chemistry.

Synthesis of N-Substituted Indole Carboxamides

The synthesis of N-substituted indole carboxamides from the carboxylic acid functionality is a versatile approach. However, this section focuses on modifications at the indole nitrogen. Direct formation of a carboxamide at the N1 position would be synthetically challenging. Instead, a common strategy involves the initial N-alkylation with a halo-ester, followed by hydrolysis and subsequent amidation. For example, 2-(6-bromo-1H-indol-1-yl)acetic acid, obtained from the hydrolysis of its methyl ester, can be coupled with glycine (B1666218) ester hydrochloride to form an amide bond, yielding (2-(6-bromo-1H-indol-1-yl)acetyl)glycine. nih.gov

Carboxylic Acid Functional Group Transformations

The carboxylic acid group at the C6 position is a prime target for a variety of chemical transformations, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures.

Esterification and Amidation Reactions

Esterification of the carboxylic acid is a common initial step in many synthetic sequences. For instance, 3-bromo-1H-indole-2-carboxylic acid has been converted to its corresponding ethyl ester by treatment with ethanol (B145695) in the presence of a catalytic amount of concentrated sulfuric acid at elevated temperatures. nih.gov A similar strategy can be applied to 5-bromo-1H-indole-6-carboxylic acid.

Amidation of the carboxylic acid group is a widely used method to introduce a vast array of substituents. This transformation is typically achieved by first activating the carboxylic acid, for example, with a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), followed by the addition of a primary or secondary amine. nih.gov This approach allows for the synthesis of a diverse library of amide derivatives.

Formation of Hydrazide and Hydrazone Derivatives

The conversion of the carboxylic acid to a hydrazide provides a versatile intermediate for further functionalization. This is typically achieved by first converting the carboxylic acid to its corresponding ester, which is then treated with hydrazine (B178648) hydrate (B1144303). For example, 5-bromoindole-2-carboxylic acid has been converted to its hydrazone derivatives by first forming the ethyl ester, followed by reaction with hydrazine hydrate to yield the carbohydrazide. researchgate.net This hydrazide can then be condensed with various aldehydes or ketones to form hydrazone derivatives. researchgate.net This strategy has been employed to synthesize a series of 5-bromoindole-2-carboxylic acid hydrazone derivatives that were investigated as potential VEGFR-2 tyrosine kinase inhibitors. researchgate.net

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 5-bromoindole-2-carboxylic acid | i) EtOH, H2SO4, 80°C; ii) N2H4.H2O, EtOH, 80°C | 5-bromo-1H-indole-2-carbohydrazide | 78 (for step ii) | researchgate.net |

| 5-bromo-1H-indole-2-carbohydrazide | para-substituted benzaldehyde, EtOH, G.A.A, 80°C | 5-bromoindole-2-carboxylic acid hydrazone derivatives | 75-90 | researchgate.net |

Introduction of Heterocyclic Moieties via Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are powerful tools for introducing heterocyclic moieties onto the indole scaffold. The bromine atom at the C5 position serves as an excellent handle for such transformations. While the provided search results primarily focus on coupling reactions at other positions or on different indole isomers, the principles are directly applicable to 5-bromo-1H-indole-6-carboxylic acid. For instance, a Suzuki coupling reaction has been used to couple a triflate intermediate with 2-bromophenylboronic acid in the synthesis of N-alkylated 1,2,3,4-tetrahydrobenzo[c] nih.govresearchgate.netnaphthyrin-5(6H)-one analogues. nih.gov Similarly, Pd-catalyzed cross-coupling has been utilized to substitute the bromine atom in 6-bromoindole with a heterocyclic residue. nih.gov These methods highlight the potential to introduce a wide variety of heterocyclic rings at the C5 position of the target indole, significantly expanding the chemical space for drug discovery.

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Reference |

| 6-bromoindole | (7-chlorobenzo[b]thiophen-2-yl)boronic acid | Pd catalyst | 3-((6-(7-chlorobenzo[b]thiophen-2-yl)-1H-indol-1-yl)methyl)-1H-pyrazole-5-carboxylic acid (NL3) | nih.gov |

| Triflate 7 | 2-bromophenylboronic acid | Suzuki coupling | Compound 12 | nih.gov |

Synthesis of Oxadiazole and Triazole Containing Indole Derivatives

The incorporation of five-membered aromatic rings like oxadiazoles (B1248032) and triazoles into the indole framework is a well-established strategy in medicinal chemistry to generate novel compounds with diverse pharmacological activities. These heterocycles can act as bioisosteres for other functional groups and can participate in various non-covalent interactions with biological targets.

A recent study detailed the design and synthesis of novel oxadiazole derivatives of 5-bromoindole-2-carboxylic acid, which can serve as a methodological guide for the derivatization of the 6-carboxylic acid isomer. tu.edu.iqresearchgate.net The general synthetic approach to 1,3,4-oxadiazoles often involves the conversion of a carboxylic acid to an acid hydrazide, which is then cyclized. bepls.comnih.gov For instance, 5-bromo-1H-indole-6-carboxylic acid can be esterified and subsequently treated with hydrazine hydrate to yield the corresponding hydrazide. This intermediate can then be reacted with various reagents like carbon disulfide in the presence of a base to form the 1,3,4-oxadiazole-2-thiol (B52307) ring.

Similarly, triazole moieties can be introduced. While direct synthesis from the carboxylic acid is a common route, alternative strategies have been explored. For example, a metal-free two-step synthesis of indole derivatives from aryl triazoles has been developed, which involves a Dimroth equilibrium followed by cyclization. mdpi.com Although this represents a reverse approach, it highlights the chemical interplay between these two heterocyclic systems. A more direct method would involve the conversion of the carboxylic acid to a reactive intermediate that can then be cyclized with a nitrogen-containing reagent to form the triazole ring. Indole derivatives containing carbothioamide, oxadiazole, and triazole moieties have been reported to possess anti-cancer properties. researchgate.netnih.goveurekaselect.com

Carbothioamide and Thiosemicarbazone Derivatizations

The carboxylic acid group of 5-bromo-1H-indole-6-carboxylic acid is a prime site for derivatization into carbothioamides and subsequently into thiosemicarbazones, which are known for their wide range of biological activities.

The synthesis of carbothioamides can be achieved by first converting the carboxylic acid into an acid chloride, which is then reacted with a suitable thiosemicarbazide (B42300). researchgate.net Alternatively, the synthesis of pyrazoline analogs bearing carbothioamide functionalities has been reported through the reaction of chalcone (B49325) derivatives with thiosemicarbazide in glacial acetic acid. acs.org This suggests that an indole-based chalcone, derived from an appropriate aldehyde, could be a precursor to carbothioamide derivatives.

Thiosemicarbazones are typically synthesized through the condensation of an aldehyde or ketone with a thiosemicarbazide. aku.edu.tr Therefore, to create thiosemicarbazone derivatives of 5-bromo-1H-indole-6-carboxylic acid, the carboxylic acid group would first need to be reduced to an aldehyde. This can be a challenging transformation in the presence of other reactive groups, but various selective reduction methods are available in organic synthesis. Once the 5-bromo-1H-indole-6-carbaldehyde is obtained, it can be readily reacted with a variety of substituted thiosemicarbazides to yield a library of thiosemicarbazone derivatives. aku.edu.tr

Further Substitution on the Benzene (B151609) Ring of the Indole System (e.g., Chloro-substitution)

The benzene portion of the 5-bromo-1H-indole-6-carboxylic acid scaffold offers opportunities for further functionalization, such as the introduction of a chloro substituent. This can significantly influence the electronic properties and lipophilicity of the molecule, potentially leading to altered biological activity. The introduction of a chlorine atom can be achieved through electrophilic aromatic substitution reactions. The directing effects of the existing bromine and the indole nitrogen will influence the position of the incoming chloro group. Various halogenated indole derivatives, including those with both bromo and chloro substitutions, have been synthesized and are commercially available, indicating the feasibility of such transformations. sigmaaldrich.comepa.govbldpharm.com For instance, 5-bromo-6-chloro-1H-indole is a known compound, suggesting that similar halogenation patterns could be achievable on the 6-carboxylic acid derivative under appropriate reaction conditions.

Rational Design of Libraries of 5-Bromo-1H-indole-6-carboxylic Acid Analogues

The rational design of compound libraries based on the 5-bromo-1H-indole-6-carboxylic acid scaffold is a key strategy for the discovery of new drug candidates. This process involves a deep understanding of the structure-activity relationships (SAR) of existing indole-based compounds and the use of computational tools to predict the properties of novel analogues.

The design process often begins with a lead compound and systematically modifies its structure to optimize its biological activity and pharmacokinetic properties. For the 5-bromo-1H-indole-6-carboxylic acid scaffold, a library of analogues could be designed by:

Varying the substituents on the heterocyclic rings introduced in section 3.3.1. For example, different aryl or alkyl groups could be appended to the oxadiazole or triazole rings to probe the effect of steric and electronic factors on activity.

Modifying the thiosemicarbazone moiety as described in section 3.3.2. A diverse set of thiosemicarbazides can be used to generate a library of thiosemicarbazones with varying substituents on the terminal nitrogen atom.

Introducing a range of substituents on the benzene ring (section 3.4). In addition to chloro-substitution, other groups like fluoro, methyl, or methoxy (B1213986) could be introduced to fine-tune the electronic and steric properties of the molecule.

Modifying the indole nitrogen. The N-H of the indole ring can be alkylated or acylated to introduce further diversity.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 5 Bromo 1h Indole 6 Carboxylic Acid Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 5-Bromo-1H-indole-6-carboxylic acid derivatives. upi.eduresearchgate.net Both ¹H and ¹³C NMR provide detailed information about the molecular framework, including the number and types of protons and carbons, their chemical environments, and their connectivity. upi.eduyoutube.com

In the ¹H NMR spectrum of a typical 5-Bromo-1H-indole-6-carboxylic acid derivative, the indole (B1671886) N-H proton usually appears as a broad singlet at a downfield chemical shift, often above 10 ppm, due to its acidic nature and involvement in hydrogen bonding. youtube.com The protons on the aromatic ring exhibit characteristic chemical shifts and coupling patterns. For instance, the C4-H and C7-H protons typically appear as singlets in the aromatic region, with their exact positions influenced by the bromine and carboxylic acid substituents. The C2-H and C3-H protons of the indole ring also show distinct signals.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is particularly diagnostic, resonating at a very downfield position (typically >165 ppm). The carbons attached to the bromine (C5) and the indole nitrogen (C7a and C3a) also have characteristic chemical shifts. The electron-withdrawing nature of the bromine atom and the carboxylic acid group influences the chemical shifts of the surrounding carbon atoms. youtube.com For example, spectral data for the closely related 6-Bromo-1H-indole shows carbon signals at approximately 124.9 ppm (C-2), 102.6 ppm (C-3), 122.5 ppm (C-4), 124.1 ppm (C-5), 115.6 ppm (C-6), and 121.2 ppm (C-7), providing a baseline for interpreting the spectra of its carboxylic acid derivatives. chemicalbook.com

A detailed analysis of ¹H-¹H coupling constants (J-values) and two-dimensional NMR techniques like HMQC and HMBC can establish the complete connectivity of the molecule. researchgate.net

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for a 5-Bromo-1H-indole-6-carboxylic Acid Skeleton

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| N1-H | > 10.0 (broad s) | - | Chemical shift is solvent and concentration dependent. ucl.ac.uk |

| C2-H | ~7.0 - 8.0 (m) | ~125 - 130 | Position can vary with substitution. rsc.org |

| C3-H | ~6.5 - 7.5 (m) | ~100 - 105 | Typically upfield for an indole C3. researchgate.net |

| C4-H | ~7.5 - 8.5 (s) | ~120 - 125 | Appears as a singlet due to lack of ortho coupling. |

| C5 | - | ~115 - 120 | Carbon bearing the bromine atom. rsc.org |

| C6-COOH | - | ~165 - 175 | Carbonyl carbon of the carboxylic acid. libretexts.org |

| C7-H | ~7.8 - 8.8 (s) | ~115 - 122 | Appears as a singlet, often downfield. rsc.org |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. vscht.cz For 5-Bromo-1H-indole-6-carboxylic acid derivatives, the IR spectrum is characterized by several distinct absorption bands that confirm the presence of the carboxylic acid and indole moieties.

The most prominent feature is the very broad O-H stretching vibration of the carboxylic acid's hydroxyl group, which appears in the region of 3300-2500 cm⁻¹. orgchemboulder.comlibretexts.org This broadness is a result of strong intermolecular hydrogen bonding, which forms a dimeric structure in the solid state. Superimposed on this broad band are the sharper C-H stretching absorptions of the aromatic ring. orgchemboulder.com

The carbonyl (C=O) stretching vibration of the carboxylic acid gives rise to a strong, sharp absorption band typically found between 1760 and 1690 cm⁻¹. orgchemboulder.comlibretexts.org Its exact position can be influenced by conjugation and hydrogen bonding. spectroscopyonline.com The N-H stretch of the indole ring is also observable, usually as a medium-intensity peak around 3400-3300 cm⁻¹.

Other significant absorptions include the C-O stretching of the carboxylic acid (1320-1210 cm⁻¹), the O-H bending vibration (1440-1395 cm⁻¹ and 950-910 cm⁻¹), and various C=C stretching vibrations from the aromatic and indole rings in the 1600-1450 cm⁻¹ region. orgchemboulder.comlibretexts.orgscribd.com The C-Br stretching vibration is expected to appear at lower wavenumbers, typically in the 700-500 cm⁻¹ range.

Table 2: Characteristic IR Absorption Bands for 5-Bromo-1H-indole-6-carboxylic Acid

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Indole) | Stretch | 3400 - 3300 | Medium |

| O-H (Carboxylic Acid) | Stretch | 3300 - 2500 | Strong, Very Broad |

| C-H (Aromatic) | Stretch | 3100 - 3000 | Medium to Weak |

| C=O (Carboxylic Acid) | Stretch | 1760 - 1690 | Strong, Sharp |

| C=C (Aromatic/Indole) | Stretch | 1600 - 1450 | Medium to Weak |

| C-O (Carboxylic Acid) | Stretch | 1320 - 1210 | Strong |

| O-H (Carboxylic Acid) | Bend | 950 - 910 | Medium, Broad |

| C-Br | Stretch | 700 - 500 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is crucial for determining the molecular weight and confirming the elemental composition of 5-Bromo-1H-indole-6-carboxylic acid derivatives. A key diagnostic feature in the mass spectrum of these compounds is the isotopic pattern of bromine. wpmucdn.com Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. miamioh.edu This results in a characteristic pair of peaks for the molecular ion (M⁺) and any bromine-containing fragments, where the M⁺ and M+2 peaks are of almost equal intensity. wpmucdn.commiamioh.edu

The molecular ion peak (M⁺) for 5-Bromo-1H-indole-6-carboxylic acid (C₉H₆BrNO₂) would appear at m/z 238.958 (for ⁷⁹Br) and 240.956 (for ⁸¹Br). nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass to several decimal places, allowing for the unambiguous determination of the molecular formula.

The fragmentation pattern provides structural information. For carboxylic acids, common fragmentation pathways include the loss of a hydroxyl radical (M-17) and the loss of the entire carboxyl group (M-45). libretexts.org The cleavage of the C-Br bond can also occur, leading to a fragment corresponding to the indole-6-carboxylic acid radical cation. The dominant fragmentation often involves the formation of a stable acylium ion (R-CO⁺) through cleavage of the bond next to the carbonyl group. libretexts.org

Table 3: Predicted Mass Spectrometry Fragments for 5-Bromo-1H-indole-6-carboxylic Acid

| m/z Value (for ⁷⁹Br/⁸¹Br) | Fragment Lost | Resulting Ion Structure |

|---|---|---|

| 240 / 242 | - | [M+H]⁺ (protonated molecular ion, ESI) |

| 239 / 241 | - | [M]⁺ (molecular ion, EI) |

| 222 / 224 | OH | [M-OH]⁺ |

| 194 / 196 | COOH | [M-COOH]⁺ |

| 160 | Br | [M-Br]⁺ (loss of bromine radical) |

X-ray Crystallography for Solid-State Structure and Conformation Analysis

Studies on closely related compounds, such as 6-Bromo-1H-indole-3-carboxylic acid, show that the indole ring system is essentially planar. nih.govresearchgate.net A key structural feature is the formation of hydrogen-bonded dimers. In these dimers, the carboxylic acid groups of two molecules are linked by strong O-H···O hydrogen bonds, creating a characteristic eight-membered ring motif. nih.gov These dimers are then further connected into larger supramolecular structures, often layers or chains, through N-H···O hydrogen bonds involving the indole N-H donor and a carbonyl oxygen acceptor from an adjacent dimer. nih.govresearchgate.net

Table 4: Representative Crystallographic Data for a Brominated Indole Carboxylic Acid Derivative (based on 6-Bromo-1H-indole-3-carboxylic acid)

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₉H₆BrNO₂ | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| Key Intermolecular Interactions | O-H···O and N-H···O hydrogen bonds | nih.govresearchgate.net |

| Dominant Structural Motif | Centrosymmetric hydrogen-bonded dimers | nih.gov |

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, LC-MS)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are essential for the purification, isolation, and purity assessment of 5-Bromo-1H-indole-6-carboxylic acid and its derivatives. moldb.com

Reversed-phase HPLC (RP-HPLC) is the most common method used for these compounds. nih.gov A C18 (octadecylsilyl) stationary phase is typically employed, with a mobile phase consisting of a mixture of an aqueous buffer (often containing an acid like formic acid or acetic acid to suppress the ionization of the carboxylic acid group) and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov Suppressing ionization (ion suppression) ensures that the analyte is in a neutral form, leading to better peak shape and reproducible retention times. nih.gov

The purity of a sample is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram. A purity level of >99% is often achievable and verifiable by this method. rsc.org

LC-MS combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry. As the compound elutes from the HPLC column, it is directly introduced into the mass spectrometer. This allows for the confirmation of the molecular weight of the peak of interest and any impurities, providing an unequivocal assessment of both purity and identity in a single analysis.

Table 5: Typical RP-HPLC Conditions for Analysis of Indole Carboxylic Acid Derivatives

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | ~1.0 mL/min |

| Detection | UV (e.g., at 254 nm or 280 nm) and/or MS |

| Column Temperature | Ambient or controlled (e.g., 25-40 °C) |

Pharmacological and Biological Research Applications of 5 Bromo 1h Indole 6 Carboxylic Acid and Its Derivatives

Investigation of Anticancer Activities and Associated Cellular Mechanisms

Derivatives of 5-Bromo-1H-indole-6-carboxylic acid have been a focal point in oncology research due to their potential to combat cancer through various mechanisms. nih.govnih.gov These include the inhibition of key enzymes involved in tumor growth, direct cytotoxic effects on cancer cells, modulation of the cell cycle, and the suppression of blood vessel formation that feeds tumors.

Inhibition of Receptor Tyrosine Kinases (e.g., EGFR, VEGFR-2)

Receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are crucial in cancer cell signaling pathways that promote proliferation and angiogenesis. nih.gov The indole (B1671886) backbone is a key feature in a class of N-heterocyclic compounds with known physiological and pharmacological effects, including anticancer properties. nih.gov

Recent studies have focused on synthesizing novel derivatives of 5-bromoindole-2-carboxylic acid to act as EGFR tyrosine kinase inhibitors. nih.gov Molecular docking studies have shown that certain carbothioamide, oxadiazole, and triazole derivatives of 5-bromoindole-2-carboxylic acid exhibit strong binding energies to the EGFR tyrosine kinase domain. nih.gov One particular derivative, compound 3a, was identified as a potent inhibitor of EGFR tyrosine kinase activity. nih.gov

Similarly, hydrazone derivatives of 5-bromoindole-2-carboxylic acid have been designed and synthesized to target VEGFR-2. researchgate.net Molecular docking revealed that several of these derivatives, including those with 4-hydroxy, 4-chloro, or 4-(dimethylamino)benzylidene or furan-2-ylmethylene) groups, had favorable binding energies against the VEGFR tyrosine kinase domain. researchgate.net The compound 5-bromo-N′-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazide (5BDBIC) was found to be a potent inhibitor of VEGFR-2 tyrosine kinase. researchgate.net

Furthermore, research on indole-6-carboxylic acid derivatives has led to the development of compounds targeting both EGFR and VEGFR-2. nih.gov Hydrazone derivatives were synthesized to target EGFR, while oxadiazole derivatives were designed for VEGFR-2 inhibition. nih.gov

Antiproliferative Effects on Cancer Cell Lines (e.g., HepG2, A549, MCF-7, HeLa, HCT-116)

The antiproliferative activity of 5-Bromo-1H-indole-6-carboxylic acid derivatives has been evaluated against a range of human cancer cell lines, demonstrating their potential as broad-spectrum anticancer agents.

A study on novel 5-bromoindole-2-carboxylic acid derivatives showed that they effectively reduced the growth of HepG2 (liver cancer), A549 (lung cancer), and MCF-7 (breast cancer) cell lines. nih.gov Notably, one of the most potent compounds from this series, designated as 3a, exhibited significant and cancer-specific antiproliferative activity. nih.gov Similarly, hydrazone derivatives of 5-bromoindole-2-carboxylic acid were tested against three human cancer cell lines, with the 5-bromo-N′-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazide derivative (5BDBIC) being particularly effective against HepG2 cells, showing an IC50 value of 14.3 μM. researchgate.net

Another derivative, 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide, significantly inhibited the proliferation of the A549 lung cancer cell line with an IC50 of 14.4 µg/mL. waocp.orgnih.gov Furthermore, a carbothioamide derivative, 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide, also demonstrated antiproliferative effects against A549 cells, with an IC50 of 45.5 µg/mL. waocp.orgnih.gov

Indole-6-carboxylic acid derivatives have also been shown to be cytotoxic to HCT-116 (colon cancer), HeLa (cervical cancer), and HT-29 (colon cancer) cell lines. nih.gov In a separate study, a series of indole-aryl amide derivatives were evaluated for their in vitro cytotoxicity against several cancer cell lines, including HT29, HeLa, and MCF7. unibo.itunibo.it

Table 1: Antiproliferative Activity of 5-Bromo-1H-indole-6-carboxylic Acid Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| 5-bromo-N′-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazide (5BDBIC) | HepG2 | 14.3 μM | researchgate.net |

| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | A549 | 14.4 µg/mL | waocp.orgnih.gov |

| 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide | A549 | 45.5 µg/mL | waocp.orgnih.gov |

| Indole-aryl amide derivative 5 | HT29 | Low µM range | unibo.it |

| 4-chloro-N′-((1-(2- morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f) | MCF-7 | 13.2 μM | semanticscholar.org |

| 4-chloro-N′-((1-(2- morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f) | MDA-MB-468 | 8.2 μM | semanticscholar.org |

Modulation of Cell Cycle Progression and Apoptosis Pathways

The anticancer effects of 5-Bromo-1H-indole-6-carboxylic acid derivatives are often linked to their ability to interfere with the cell cycle and induce programmed cell death, or apoptosis.

Research has shown that inhibition of EGFR tyrosine kinase activity by a specific 5-bromoindole-2-carboxylic acid derivative, compound 3a, leads to cell cycle arrest and the activation of apoptosis. nih.gov Similarly, the VEGFR-2 inhibitor, 5BDBIC, was found to cause cell cycle arrest at the G2/M phase and trigger the intrinsic apoptosis pathway. researchgate.net

Further studies on indole-6-carboxylic acid derivatives revealed that potent compounds targeting EGFR and VEGFR-2 could arrest cancer cells in the G2/M phase and induce the extrinsic apoptosis pathway. nih.gov The treatment of Caco-2 cells with certain caffeic acid derivatives, which share some structural similarities with indole compounds, also resulted in an increased cell population in the G2/M phase, indicating apoptosis. mdpi.com

In another study, an indole-aryl amide derivative, compound 5, was found to cause cell cycle arrest in the G1 phase and promote apoptosis in HT29 colon cancer cells. unibo.itunibo.it The molecular mechanism studies of a different quinazolinone compound, 5da, suggested that the accumulation of phospho-p53 in mitochondria led to the conformational activation of Bak, thereby inducing apoptosis. acs.org

Anti-Angiogenic Activity in Preclinical Models

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Several derivatives of 5-Bromo-1H-indole-6-carboxylic acid have demonstrated significant anti-angiogenic properties in preclinical studies.

One such compound, 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide, exhibited notable anti-angiogenic activity with an IC50 of 15.4 µg/mL in an ex vivo rat aorta model. waocp.orgnih.gov This compound also showed a significant anti-proliferative effect on Human Umbilical Vein Endothelial Cells (HUVECs), which are crucial for blood vessel formation, with an IC50 of 5.6 µg/mL. waocp.orgnih.gov

Another carbothioamide derivative, 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide, also displayed anti-angiogenic activity with an IC50 of 56.9 µg/mL in a rat aorta angiogenesis assay. waocp.orgnih.gov This compound also inhibited the proliferation of HUVECs with an IC50 of 76.3 µg/mL. waocp.orgnih.gov A different carbothioamide indole derivative, 2-NPHC, also showed a dose-dependent anti-angiogenic effect, with an IC50 of 13.42 μg/ml in a rat aorta ring assay. pensoft.net

Table 2: Anti-Angiogenic Activity of 5-Bromo-1H-indole-6-carboxylic Acid Derivatives

| Compound/Derivative | Assay | IC50 Value | Reference |

|---|---|---|---|

| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | Rat Aorta Angiogenesis | 15.4 µg/mL | waocp.orgnih.gov |

| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | HUVEC Proliferation | 5.6 µg/mL | waocp.orgnih.gov |

| 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide | Rat Aorta Angiogenesis | 56.9 µg/mL | waocp.orgnih.gov |

| 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide | HUVEC Proliferation | 76.3 µg/mL | waocp.orgnih.gov |

| 2-NPHC (carbothioamide indole derivative) | Rat Aorta Ring Assay | 13.42 μg/ml | pensoft.net |

Exploration of Antimicrobial and Antiviral Properties

In addition to their anticancer potential, derivatives of 5-Bromo-1H-indole-6-carboxylic acid have been investigated for their ability to combat microbial and viral infections. nih.gov The indole scaffold is recognized as a valuable pharmacophore in the development of new antimicrobial and antiviral drugs. nih.gov

Inhibition of Bacterial Cystathionine (B15957) γ-Lyase (bCSE)

Bacterial cystathionine γ-lyase (bCSE) is a key enzyme responsible for producing hydrogen sulfide (B99878) (H2S) in various pathogenic bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. nih.govnih.gov The inhibition of bCSE can significantly increase the susceptibility of these bacteria to antibiotics. nih.govnih.gov

Several indole-based inhibitors of bCSE have been developed, with many utilizing a 6-bromoindole (B116670) core structure. nih.govnih.govresearchgate.net These inhibitors have shown promise as antibiotic potentiators. nih.gov Three notable examples are NL1 ((2-(6-bromo-1H-indol-1-yl)acetyl)glycine), NL2 (5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylic acid), and NL3 (3-((6-(7-chlorobenzo[b]thiophen-2-yl)-1H-indol-1-yl)methyl)-1H-pyrazole-5-carboxylic acid). nih.govresearchgate.net These compounds have demonstrated high activity and selectivity as bCSE inhibitors. nih.gov

Further research has explored other derivatives, such as naphthyl-substituted indole and pyrrole (B145914) carboxylic acids, as effective inhibitors of bCSE. semanticscholar.org Molecular docking and dynamics studies have provided insights into the binding modes of these ligands to the bCSE active site. semanticscholar.org

HIV-1 Integrase Strand Transfer Inhibition

HIV-1 integrase is a crucial enzyme for viral replication, as it inserts the viral DNA into the host genome, a step essential for establishing chronic infection. nih.govmdpi.com This enzyme is a prime target for antiretroviral therapy because it has no human counterpart, minimizing the risk of interfering with host cellular functions. nih.gov Integrase strand transfer inhibitors (INSTIs) are a class of drugs that block this critical step. nih.gov

Research has identified indole-2-carboxylic acid as a promising scaffold for developing novel INSTIs. nih.gov Through molecular docking and subsequent synthesis, derivatives of 6-bromo-1H-indole-2-carboxylic acid have been investigated. nih.gov One study demonstrated that a series of these derivatives effectively inhibited the strand transfer activity of HIV-1 integrase, with IC₅₀ values ranging from 12.41 to 47.44 μM. nih.gov

Further structural optimization of an initial hit compound (compound 3) led to the development of derivative 20a , which showed a markedly increased inhibitory effect against integrase, with an IC₅₀ value of 0.13 μM. nih.gov Binding mode analysis revealed that the indole core and the C2 carboxyl group are critical for chelating the two Mg²⁺ ions within the enzyme's active site. nih.govnih.gov This interaction is a hallmark of many successful INSTIs.

| Compound | Modifications | IC₅₀ (μM) |

|---|---|---|

| Series 1 | Initial derivatives of 6-bromo-1H-indole-2-carboxylic acid | 12.41 - 47.44 |

| 20a | Optimized derivative with C3 long branch and C6-halogenated benzene (B151609) | 0.13 |

Research on Other Biological Targets and Pathways

Fructose-1,6-bisphosphatase (FBPase) is a key rate-limiting enzyme in gluconeogenesis, the process of generating glucose in the liver. nih.gov In type 2 diabetes, the activity of FBPase is often upregulated, contributing to high blood glucose levels. nih.govnih.gov Therefore, inhibiting FBPase is a promising strategy for developing novel antidiabetic agents. nih.gov

Derivatives of indole-2-carboxylic acid have been explored as FBPase inhibitors. In one study, the introduction of a bromine atom at the 5-position of the indole ring was found to significantly reduce the inhibitory potency compared to alkyl group substitutions. nih.gov However, other modifications have yielded potent inhibitors. For example, novel FBPase inhibitors with an N-acylsulfonamide group at the 3-position of the indole-2-carboxylic acid scaffold (compounds 22f and 22g ) were identified with submicromolar IC₅₀ values. nih.gov X-ray crystallography of these compounds in complex with the enzyme revealed the structural basis for their inhibitory activity, showing they bind to an allosteric site. nih.gov

| Compound Series/Number | Key Structural Feature | IC₅₀ Range (μM) |

|---|---|---|

| 7-nitro substituted | 7-nitro group on indole ring | 0.10 - 0.47 |

| 22f and 22g | N-acylsulfonamide at C3-position | Submicromolar |

The indole structure is a common motif in ligands for various neurotransmitter receptors. Research into indole-3-carboxylic acid derivatives has identified potent and selective antagonists for the serotonin (B10506) 5-HT₂C receptor. nih.gov In a series of 1H-indole-3-carboxylic acid pyridine-3-ylamides, compound 15k emerged as a highly potent antagonist with an IC₅₀ of 0.5 nM for the 5-HT₂C receptor. nih.gov It also demonstrated excellent selectivity (>2000-fold) over other serotonin (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₆) and dopamine (B1211576) (D₂-D₄) receptors. nih.gov

Additionally, studies on indolyl carboxamide analogues as potential dopamine D3 receptor ligands showed that substitutions at the 5-position of the indole ring are tolerated. nih.gov For instance, introducing bulky PEGylated groups at this position resulted in only a minor decrease in affinity for the D3 receptor. nih.gov

Inflammation is a biological response to harmful stimuli, and pain is a closely associated symptom. Current time information in Pasuruan, ID.nih.govresearchgate.net Indole derivatives have been investigated for their potential to modulate these pathways. nih.gov Synthetic indole derivatives have been screened for anti-inflammatory, analgesic, and antipyretic activities in animal models. nih.gov Among twenty-four novel indole amines tested, compounds 3a-II and 4a-II showed the most promising biological potential, demonstrating effective anti-inflammatory, analgesic, and antipyretic properties. nih.gov

The mechanism of action for many anti-inflammatory drugs involves the inhibition of cyclooxygenase (COX) enzymes. nih.gov A series of carboxylic acid analogues were synthesized and evaluated for their inhibitory activity against COX-1 and COX-2. nih.gov Compounds FM10 and FM12 were particularly potent, with IC₅₀ values against COX-2 of 0.69 µM and 0.18 µM, respectively. nih.gov These compounds also showed encouraging results in in vivo models of analgesia and inflammation. nih.gov

Antioxidants are molecules that can inhibit the oxidation of other molecules, counteracting the cellular damage caused by free radicals. dergipark.org.tr The antioxidant potential of various indole derivatives has been assessed using in vitro assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging method. nih.govdergipark.org.tr

In a study of new carboxylic acid analogues, compounds FM10 and FM12 were found to have potent antioxidant activity. nih.gov Their observed IC₅₀ values in the DPPH assay were 8.36 µM and 15.30 µM, respectively. nih.gov The study noted that the oxidized carboxylic acid compounds were generally more potent antioxidants than their corresponding aldehyde precursors. nih.gov

| Compound | DPPH Scavenging IC₅₀ (μM) | ABTS Scavenging IC₅₀ (μM) |

|---|---|---|

| FM10 | 8.36 | 8.90 |

| FM12 | 15.30 | 17.22 |

| Gallic Acid (Standard) | 9.02 | 3.23 |

Structure-Activity Relationship (SAR) Studies to Optimize Biological Efficacy

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule influence its biological activity. For derivatives of 5-bromo-1H-indole-6-carboxylic acid, SAR studies have been crucial in optimizing their efficacy against various biological targets.

HIV-1 Integrase Inhibition : In the development of indole-2-carboxylic acid derivatives as INSTIs, SAR analysis revealed that introducing a long branch at the C3 position of the indole core enhances interaction with a hydrophobic cavity near the enzyme's active site. nih.govnih.gov Furthermore, the presence of a C6-halogenated benzene group on the indole core was shown to increase inhibitory activity. nih.gov

Enzyme and Receptor Targeting : For FBPase inhibitors, SAR studies indicated that while a bromine atom at the 5-position was detrimental, 7-nitro substitution was favorable for potency. nih.gov In the context of 5-HT₂C receptor antagonists, extensive SAR was conducted on 1H-indole-3-carboxylic acid pyridine-3-ylamides to achieve high affinity and selectivity. nih.gov

Anticancer Activity : In the design of 5-bromoindole-2-carboxylic acid derivatives as EGFR inhibitors, molecular docking and SAR studies identified that specific substitutions, such as on a hydrazone derivative, led to potent anticancer activity by inhibiting EGFR tyrosine kinase. nih.govresearchgate.net

These studies collectively underscore the importance of systematic structural modifications to the indole scaffold to fine-tune biological activity, enhance potency, and improve selectivity for desired molecular targets.

Positional Isomerism and Substituent Effects

The placement of substituents on the indole ring is a critical determinant of a derivative's pharmacological profile and binding affinity to biological targets. The electronic properties and steric bulk of substituents, along with their specific location, can drastically alter how a molecule interacts with a receptor's binding pocket.

Research into indole derivatives has consistently shown that even minor changes in substituent position can lead to significant differences in biological activity. For instance, studies on ligands for the benzodiazepine (B76468) receptor (BzR) revealed that substituents at the 5-position of the indole nucleus create distinct "families" of compounds with divergent structure-affinity relationships. nih.gov In one series, derivatives with a chloro or nitro group at the 5-position (5-Cl/NO2) showed improved affinity when hydroxyl or methoxy (B1213986) groups were present on a side chain phenyl ring. nih.gov Conversely, derivatives with hydrogen at the 5-position (5-H) had their affinity increased by halogen substituents on the same phenyl ring. nih.gov This suggests that the 5-substituent dictates the preferred binding conformation within the receptor. nih.gov

The introduction of a bromine atom, particularly at the C-5 position, has been a successful strategy in enhancing the biological potency of indole compounds. Studies on indole phytoalexins, such as brassinin, have demonstrated that the presence of bromine at the C-5 position can lead to a partial increase in antiproliferative activities against cancer cell lines. beilstein-archives.orgmuni.cz For example, 5-bromobrassinin has been shown to suppress the growth of aggressive melanoma isograft tumors and induce tumor regression in mouse models of mammary gland cancer. beilstein-archives.org The lipophilic and electronic properties of the bromine atom are thought to contribute to these enhanced effects. beilstein-archives.org

The specific positioning of the carboxylic acid group also plays a crucial role. While research directly on 5-bromo-1H-indole-6-carboxylic acid is specific, broader studies on indole carboxylic acids highlight the importance of the carboxyl group's location. For instance, in the development of HIV-1 integrase inhibitors, the indole-2-carboxylic acid core was identified as a key chelating group for essential metal ions within the enzyme's active site. nih.gov The activity of these inhibitors is further modulated by substituents at other positions, such as C3 and C6, demonstrating the interplay between different functional groups on the indole scaffold. mdpi.com

| Indole Core | Substituent & Position | Observed Effect | Target/Application | Reference |

|---|---|---|---|---|

| Indole | 5-Cl or 5-NO₂ | Alters binding mode; affinity improved by OCH₃/OH on side chain | Benzodiazepine Receptor (BzR) | nih.gov |

| Indole | 5-H | Different binding mode from 5-halo derivatives; affinity improved by halogens on side chain | Benzodiazepine Receptor (BzR) | nih.gov |

| Brassinin (Indole Phytoalexin) | 5-Bromo | Increased antiproliferative activity | Anticancer (Melanoma, Breast Cancer) | beilstein-archives.org |

| Spiroindoline Phytoalexin | 5-Bromo | Partial increase in anticancer activity on leukemia cell lines | Anticancer (Leukemia) | muni.cz |

| Indole-2-carboxylic acid | 6-Halogenated benzene | Increased inhibitory activity against HIV-1 integrase | Anti-HIV | mdpi.com |

Impact of Linker and Heterocyclic Moiety Variations

The therapeutic potential of the 5-bromo-1H-indole-6-carboxylic acid scaffold can be extensively explored by attaching various chemical linkers and heterocyclic rings. These modifications can influence the compound's solubility, cell permeability, and binding affinity to specific protein targets like receptor tyrosine kinases (RTKs), which are often overexpressed in cancers. nih.govnih.gov

Recent research on indole-6-carboxylic acid derivatives has underscored that the presence of an aryl or heteroaryl fragment, connected via a suitable linker, is a crucial requirement for significant anti-tumor activity. nih.gov In one study, two distinct series of indole-6-carboxylate derivatives were synthesized to target either the Epidermal Growth Factor Receptor (EGFR) or the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govnih.gov

One series featured a hydrazone linker, which was further functionalized with different aromatic and heterocyclic aldehydes. nih.gov Another series incorporated an oxadiazole ring, a five-membered heterocycle known for its favorable pharmacological properties. nih.gov Molecular docking and in vitro assays revealed that specific derivatives from these series were potent and selective inhibitors. For instance, an EGFR-targeting hydrazone derivative with an unsubstituted phenyl moiety exhibited the highest EGFR enzyme inhibitory activity. nih.gov In the VEGFR-2 targeting series, a derivative featuring a 1,3,4-oxadiazole (B1194373) ring and a 4-chlorophenyl group showed the most potent inhibitory activity against VEGFR-2. nih.gov

Similarly, studies on the closely related 5-bromoindole-2-carboxylic acid scaffold have demonstrated the effectiveness of incorporating different heterocyclic moieties. nih.govresearchgate.net Derivatives containing carbothioamide, oxadiazole, and triazole have been synthesized and evaluated as EGFR inhibitors. nih.govresearchgate.net Molecular docking analyses indicated that these appended heterocycles could form strong binding interactions within the EGFR tyrosine kinase domain. nih.govresearchgate.net One derivative, 5‐bromo‐N′‐(furan‐2‐ylmethylene)‐1H‐indole‐2‐carbohydrazide, was identified as having one of the best binding energies against the VEGFR tyrosine kinase domain, highlighting the positive impact of the furan (B31954) moiety. researchgate.net These findings collectively illustrate that modifying the linker and attached heterocyclic group is a powerful strategy for developing potent and selective kinase inhibitors based on the bromo-indole-carboxylic acid framework.

| Indole Core | Linker/Heterocycle | Key Substituent (R) | Target | Biological Activity Highlight | Reference |

|---|---|---|---|---|---|

| Methyl 1-methyl-1H-indole-6-carboxylate | Hydrazine-1-carbothioamide (Thio-semicarbazide Linker) | Phenyl (R=H) | EGFR | Most potent EGFR inhibitory activity in its series. | nih.gov |

| Methyl 1-methyl-1H-indole-6-carboxylate | 1,3,4-Oxadiazole | 4-Chlorophenyl | VEGFR-2 | Most potent VEGFR-2 inhibitory activity in its series. | nih.gov |

| 5-Bromoindole-2-carboxylic acid | Carbothioamide | - | EGFR | Identified as a potential EGFR tyrosine kinase inhibitor. | nih.govresearchgate.net |

| 5-Bromoindole-2-carboxylic acid | Oxadiazole | - | EGFR | Showed favorable binding energies in docking studies. | nih.govresearchgate.net |

| 5-Bromoindole-2-carboxylic acid | Hydrazone | Furan-2-yl | VEGFR-2 | Demonstrated strong binding energy in molecular docking. | researchgate.net |

| 6-Bromoindole | Methylene-furan-carboxylic acid | - | bCSE | Developed as a selective bacterial cystathionine γ-lyase (bCSE) inhibitor. | nih.gov |

Computational Chemistry and Molecular Modeling Studies of 5 Bromo 1h Indole 6 Carboxylic Acid Analogues

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. nih.gov This method is instrumental in understanding the binding mechanism of potential drugs and estimating the strength of their interaction with a biological target.

In studies of 5-bromoindole-2-carboxylic acid derivatives, molecular docking has been employed to predict their binding energies and modes within the tyrosine kinase domain of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.govresearchgate.netresearchgate.net For instance, a series of novel 5-bromoindole-2-carboxylic acid derivatives, including carbothioamide, oxadiazole, and triazole analogues, were synthesized and their interactions with EGFR were modeled. nih.govresearchgate.net The docking analyses revealed that several of these compounds exhibited strong binding energies within the EGFR tyrosine kinase domain. nih.govresearchgate.net

Specifically, oxadiazole derivatives of 5-bromoindole-2-carboxylic acid demonstrated favorable binding free energies against the EGFR tyrosine kinase domain. researchgate.net The binding affinity, often represented by a docking score, indicates the stability of the ligand-protein complex. A lower docking score generally suggests a more stable interaction. The table below summarizes the binding affinities of selected 5-bromoindole-2-carboxylic acid oxadiazole derivatives against EGFR.

| Compound | Binding Affinity (ΔG, kcal/mol) |

| Erlotinib (Reference) | - |

| Compound 3 | Favorable |

| Compound 4a | Favorable |

| Compound 4b | Favorable |

| Table shows the reported binding affinities for oxadiazole derivatives of 5-bromoindole-2-carboxylic acid. researchgate.net |

Similarly, in another study, various derivatives of 5-bromoindole-2-carboxylic acid were evaluated, and compounds 3a, 3b, 3f, and 7 were identified as having the strongest binding energies to the EGFR tyrosine kinase domain. nih.govresearchgate.net These predictions are crucial in prioritizing compounds for further experimental validation.

Molecular docking not only predicts binding affinity but also elucidates the specific interactions between a ligand and the amino acid residues in the protein's binding site. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, which are critical for the stability of the complex. nih.govresearchgate.net

For 5-bromoindole-2-carboxylic acid derivatives targeting EGFR, docking studies have identified key interactions within the enzyme's active site. nih.govresearchgate.net The validation of the docking procedure is often confirmed by redocking a known inhibitor, such as erlotinib, into the crystal structure of the EGFR kinase domain. A low root mean square deviation (RMSD) value (typically < 2.0 Å) between the docked pose and the crystallographic pose indicates a reliable docking protocol. researchgate.net For the oxadiazole derivatives, the RMSD was found to be 1.36 Å, confirming the validity of the method. researchgate.net

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions for Drug Likeness

In silico ADME predictions are vital for assessing the pharmacokinetic properties of potential drug candidates early in the discovery pipeline. These computational models can predict a compound's absorption, distribution, metabolism, and excretion characteristics, which are critical determinants of a drug's efficacy and safety. researchgate.net

Studies on 5-bromoindole-2-carboxylic acid derivatives have included in silico ADME assessments. nih.govresearchgate.netresearchgate.net These analyses have shown that many of the synthesized ligands possess good in silico absorption levels. nih.govresearchgate.netresearchgate.net Furthermore, these compounds were predicted to not be inhibitors of cytochrome P450 enzymes, which are responsible for the metabolism of a majority of drugs. nih.govresearchgate.netresearchgate.net Inhibition of these enzymes can lead to adverse drug-drug interactions. The predictions also indicated a lack of hepatotoxicity for these compounds, a significant advantage compared to some existing drugs like erlotinib. nih.govresearchgate.netresearchgate.net

The following table summarizes some of the predicted ADME properties for novel 5-bromoindole-2-carboxylic acid derivatives.

| Compound | Predicted Absorption Level | Cytochrome P450 Inhibition | Predicted Hepatotoxicity |

| Evaluated Ligands | Good | Not an inhibitor | Not hepatotoxic |

| Table shows a summary of in silico ADME predictions for novel 5-bromoindole-2-carboxylic acid derivatives. nih.govresearchgate.netresearchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models can be used to predict the activity of newly designed compounds, thereby guiding the optimization of lead structures. rasayanjournal.co.in

For indole-based compounds, QSAR models have been developed to predict their inhibitory activity against various targets. nih.gov For example, a study on isatin (B1672199) and indole (B1671886) derivatives as inhibitors of the SARS 3CLpro enzyme developed validated QSAR models using CORAL software. nih.gov These models successfully correlated the structural features of the compounds with their inhibitory potency (pIC50). nih.gov While not specific to 5-bromo-1H-indole-6-carboxylic acid, this demonstrates the applicability of QSAR in understanding the structure-activity landscape of indole derivatives and in the predictive design of new, more potent analogues. nih.gov The success of a QSAR model is often judged by its statistical parameters, such as the coefficient of determination (R²), which should be high for the model to be considered predictive. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. This method can be used to assess the conformational stability of the ligand in the binding site and to refine the binding mode predicted by molecular docking. researchgate.net

In the study of 5-bromoindole-2-carboxylic acid oxadiazole derivatives as EGFR inhibitors, molecular dynamics simulations were performed to evaluate the stability of the most promising compound, 4a, within the EGFR tyrosine kinase binding site. researchgate.net The results indicated that compound 4a formed a stable complex with the receptor. researchgate.net Such simulations are crucial for confirming that the interactions observed in the static picture provided by molecular docking are maintained over time, thus providing greater confidence in the predicted binding mode. The stability of the complex is a key indicator of the potential inhibitory effect of the compound. researchgate.net

Emerging Research Directions and Future Perspectives in 5 Bromo 1h Indole 6 Carboxylic Acid Chemistry

Development of Novel Synthetic Methodologies

The synthesis of functionalized indoles like 5-bromo-1H-indole-6-carboxylic acid is continuously evolving, with a strong emphasis on efficiency, regioselectivity, and sustainability. While classical methods such as the Fischer indole (B1671886) synthesis have been foundational, they often require harsh conditions and have limitations in scope. rsc.org

Modern research focuses on innovative strategies that offer milder reaction conditions and greater control over the final product's structure. Key emerging methodologies include:

Palladium-Catalyzed Reactions : These methods are pivotal for creating indole derivatives. For instance, a one-pot palladium-catalyzed domino reaction involving an initial C,N-coupling, followed by carbon monoxide insertion and a Suzuki–Miyaura coupling, has been developed for synthesizing related indole structures. nih.gov

Carbonylative Cyclization : Researchers have developed sustainable procedures for indole synthesis via the carbonylative reduction of nitro compounds. These methods can operate under milder conditions and avoid the use of harsh Lewis acids, representing a more environmentally friendly approach. nih.gov

Multicomponent Reactions (MCRs) : Innovative two-step MCRs are being developed to assemble the indole core from readily available starting materials like anilines and glyoxal (B1671930) dimethyl acetal. rsc.org These reactions are highly atom-economical and can be performed using benign solvents like ethanol (B145695), often without the need for metal catalysts. rsc.orgresearchgate.net This approach simplifies the synthesis of complex indole-2-carboxamides and other derivatives. rsc.org

Chromatography- and Catalyst-Free Synthesis : A novel methodology for synthesizing polysubstituted pyrroles conjugated with indoles has been developed using a multicomponent reaction that avoids both chromatography and catalysts. This green method offers a simple, high-yield route to complex indole-pyrrole structures. acs.org

These advanced synthetic routes are crucial for producing 5-bromo-1H-indole-6-carboxylic acid and its derivatives on a larger scale, making them more accessible for further research and application.

Exploration of New Biological Targets and Therapeutic Applications

The indole nucleus is a privileged scaffold in drug discovery, and derivatives of 5-bromo-1H-indole-6-carboxylic acid are being actively investigated for a range of therapeutic applications. The core structure is a key component in molecules designed to interact with various biological targets.

Anticancer Activity: A significant area of research is the development of anticancer agents. Derivatives of indole-6-carboxylic acid have been synthesized and evaluated as inhibitors of key enzymes in cancer progression, such as:

Epidermal Growth Factor Receptor (EGFR) : Overexpressed in many cancers, EGFR is a prime target for cancer therapeutics. nih.govresearchgate.net Novel 5-bromoindole-2-carboxylic acid derivatives have shown promise as EGFR tyrosine kinase inhibitors, inducing cell cycle arrest and apoptosis in cancer cells. researchgate.net

Vascular Endothelial Growth Factor Receptor (VEGFR) : As a key mediator of angiogenesis, VEGFR is another critical target in oncology. nih.govresearchgate.net

Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) : These enzymes are involved in tryptophan metabolism and are emerging targets for tumor immunotherapy. 6-acetamido-indole-2-carboxylic acid derivatives have been identified as potent dual inhibitors of IDO1 and TDO. nih.gov

Antimicrobial and Antiviral Applications: Beyond cancer, indole derivatives are being explored for other therapeutic uses:

HIV-1 Integrase Inhibition : The indole-2-carboxylic acid scaffold has been identified as a promising starting point for developing inhibitors of HIV-1 integrase, an enzyme essential for viral replication. mdpi.com Optimization of this scaffold has led to derivatives with significant inhibitory activity. mdpi.com

Antifungal Agents : New series of indole carboxamides based on amino acids have been synthesized and screened for antifungal activity against various yeast strains, with some compounds showing notable antimicrobial effects. arkat-usa.org

The versatility of the 5-bromo-1H-indole-6-carboxylic acid structure makes it a valuable intermediate for creating a wide array of biologically active compounds. sigmaaldrich.com

Integration with Advanced Drug Delivery Systems

To enhance the therapeutic potential of drugs derived from 5-bromo-1H-indole-6-carboxylic acid, researchers are exploring their integration with advanced drug delivery systems. These systems aim to improve solubility, stability, and targeted delivery, thereby increasing efficacy and reducing side effects.

Prodrug Strategies : The carboxylic acid group is a common feature in many drugs but can lead to poor absorption due to ionization at physiological pH. ebrary.net A common solution is esterification to create a prodrug, which can improve properties like lipophilicity and bioavailability. ebrary.netnih.gov This strategy can be applied to 5-bromo-1H-indole-6-carboxylic acid derivatives to enhance their pharmacokinetic profiles. nih.gov For example, prodrugs can be designed to release the active parent drug under specific physiological conditions, either with or without enzymatic action. nih.gov

Nanoparticle-Based Delivery : Nanoparticles are being investigated as carriers for indole derivatives. For instance, biosynthesized ZnO-CaO nanoparticles have been used as an efficient catalyst for the synthesis of indole derivatives, showcasing the intersection of nanotechnology and synthetic chemistry. scientific.net While not a direct delivery system, this indicates the compatibility of indole synthesis with nanomaterials. Targeted delivery systems, such as antibody-drug conjugates (ADCs) or peptide-drug conjugates (PDCs), which selectively target tumor cells, represent a promising future direction for potent cytotoxic indole derivatives.

Polymer-Based Systems : The polymerization of related compounds like indole-6-carboxylic acid to form nanowires for applications in electrochromics and supercapacitors has been demonstrated. researchgate.net This suggests the potential for developing polymer-based delivery systems or implantable devices that can release a therapeutic agent derived from 5-bromo-1H-indole-6-carboxylic acid in a controlled manner.

Rational Design of Multi-Targeting Agents

The complexity of diseases like cancer, which involve multiple signaling pathways, has spurred the development of multi-targeting agents. The 5-bromo-1H-indole-6-carboxylic acid scaffold is exceptionally well-suited for this approach. By acting on several targets simultaneously, these agents can offer improved efficacy and a lower likelihood of drug resistance.

Research has successfully demonstrated the design of dual inhibitors based on the indole-6-carboxylic acid core. nih.gov For example, two distinct series of derivatives have been synthesized:

Hydrazone derivatives designed to target EGFR. nih.gov

Oxadiazole derivatives designed to target VEGFR-2. nih.govresearchgate.net

Molecular docking studies are instrumental in this rational design process, allowing researchers to predict how different derivatives will bind to the active sites of their target enzymes. nih.govresearchgate.net Structure-activity relationship (SAR) studies have shown that the presence of an aryl or heteroaryl fragment attached to a linker is crucial for the anti-tumor activity of these compounds. nih.gov The findings suggest that specific derivatives are promising cytotoxic agents that function by concurrently inhibiting both EGFR and VEGFR-2 tyrosine kinases, effectively arresting cancer cell growth and inducing apoptosis. nih.govresearchgate.net

Contribution to Sustainable Chemical Practices

In line with the global push for green chemistry, a major focus in modern organic synthesis is the development of sustainable processes. The synthesis of indole derivatives, including 5-bromo-1H-indole-6-carboxylic acid, is an active area for the application of these principles.

Emerging synthetic methods aim to reduce waste, minimize energy consumption, and use less hazardous materials compared to traditional syntheses like the Fischer indole method, which often involves harsh conditions and problematic solvents. rsc.org Key contributions to sustainable practices include:

Multicomponent Reactions (MCRs) : As mentioned earlier, MCRs are inherently sustainable as they combine multiple starting materials in a single step, leading to high atom economy and reduced waste. rsc.orgresearchgate.net An innovative two-step indole synthesis using an Ugi MCR followed by acid-catalyzed cyclization is performed in ethanol, a benign solvent, and avoids metal catalysts. rsc.org

Addressing Green Chemistry Principles : Modern indole syntheses address several of the twelve principles of green chemistry. rsc.org These include waste prevention through fewer synthetic steps, superior atom economy, use of bio-renewable feedstocks like formic acid, and energy efficiency by running reactions at or near room temperature. rsc.org

Catalyst-Free and Chromatography-Free Methods : The development of synthetic routes that eliminate the need for catalysts and purification via column chromatography significantly reduces the environmental impact by cutting down on solvent and material usage. acs.org

By adopting these green and sustainable synthetic strategies, the chemical industry can produce valuable building blocks like 5-bromo-1H-indole-6-carboxylic acid in a more economically and environmentally responsible manner. rsc.orgresearchgate.net

Q & A

Q. What are the common synthetic routes for preparing 5-Bromo-1H-indole-6-carboxylic acid, and how are intermediates characterized?

The synthesis typically involves functionalizing the indole core. A representative method (adapted from indole derivatives) includes:

- Step 1 : Bromination of a pre-functionalized indole precursor (e.g., 6-methylindole) using N-bromosuccinimide (NBS) in a polar solvent like DMF or acetonitrile .

- Step 2 : Oxidation of the methyl group to a carboxylic acid via KMnO₄ or RuO₄ under controlled acidic conditions .

- Characterization : Intermediates are validated using H/C NMR for structural confirmation and HPLC for purity (>95%). For crystalline intermediates, single-crystal X-ray diffraction (e.g., SHELX refinement) resolves bond angles and dihedral deviations, as seen in related indole-carboxylic acid structures .

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

The bromine at the 5-position acts as a directing group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:

- Palladium catalysis : Using Pd(PPh₃)₄ with arylboronic acids in THF/water at 80°C introduces aryl groups at the 5-position. The carboxylic acid at the 6-position may require protection (e.g., methyl ester) to avoid side reactions .

- Methodological tip : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and optimize ligand choice (e.g., XPhos) to enhance yields .

Advanced Research Questions

Q. How can synthetic yields be improved for 5-Bromo-1H-indole-6-carboxylic acid derivatives under solvent-free or green chemistry conditions?

- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes while maintaining yields (~50–60%). For example, azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF mixtures minimizes solvent waste .

- Solvent optimization : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent, to reduce toxicity without compromising reaction efficiency .

Q. What contradictions exist in reported biological activities of brominated indole derivatives, and how can they be resolved?

- Data conflict : Some studies report antitumor activity (e.g., inhibition of kinase pathways), while others show negligible effects.

- Resolution strategies :

- Dose-response profiling : Test across a wider concentration range (nM to μM) to identify threshold effects.

- Target validation : Use CRISPR-edited cell lines to confirm specificity for proposed targets (e.g., EGFR or MAPK pathways) .

- Structural analogs : Compare with 6-Bromo-1-cyclopropylmethyl-1H-indole-4-carboxylic acid to isolate the role of substituent positioning on bioactivity .

Q. How can computational modeling guide the design of 5-Bromo-1H-indole-6-carboxylic acid-based inhibitors?

- Docking studies : Use AutoDock Vina to predict binding modes with protein targets (e.g., cyclooxygenase-2). The carboxylic acid group often forms hydrogen bonds with Arg120 or Tyr355 residues .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize compounds with low RMSD values (<2 Å) .

Q. What crystallographic challenges arise during structural analysis of this compound, and how are they addressed?

- Challenges : Low crystal symmetry and twinning due to the planar indole core and bulky substituents.

- Solutions :

Methodological Tables

Q. Table 1: Optimization of CuAAC Reaction for Indole Derivatives

| Parameter | Standard Protocol | Optimized Protocol |

|---|---|---|

| Solvent | DMF | PEG-400/DMF (2:1) |

| Time | 12 hours | 30 min (microwave) |

| Yield | 50% | 55–60% |

| Purity (HPLC) | >95% | >98% |

| Adapted from azide-alkyne cycloaddition in . |

Q. Table 2: Key Crystallographic Data for 6-Bromo-1H-indole-3-carboxylic Acid

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| R-factor | 0.063 |

| Dihedral angle | 6(4)° (COOH vs. indole ring) |

| Hydrogen bonds | O–H⋯O, N–H⋯O |

| Derived from single-crystal analysis in . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.